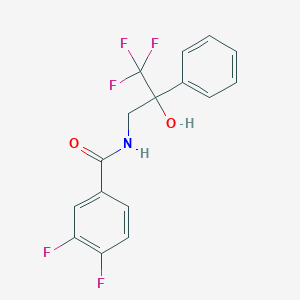

3,4-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F5NO2/c17-12-7-6-10(8-13(12)18)14(23)22-9-15(24,16(19,20)21)11-4-2-1-3-5-11/h1-8,24H,9H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJYFMCDYBIBLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Target Molecule Disconnection

The compound can be dissected into two primary components:

-

3,4-Difluorobenzoyl group (aromatic segment).

-

3,3,3-Trifluoro-2-hydroxy-2-phenylpropylamine (aliphatic amine side chain).

The amide bond formation between these fragments represents the final synthetic step.

Synthesis of 3,4-Difluorobenzoyl Chloride

The 3,4-difluorobenzoyl chloride intermediate is typically prepared via chlorination of 3,4-difluorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

Synthesis of 3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropylamine

This amine component requires a stereoselective approach to install the trifluoromethyl, hydroxyl, and phenyl groups. A plausible route involves:

-

Aldol Addition :

-

Reaction of benzaldehyde with trifluoroacetone in the presence of a chiral catalyst (e.g., proline) to form 3,3,3-trifluoro-2-hydroxy-2-phenylpropanal.

-

-

Reductive Amination :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Aldol Addition | Benzaldehyde, trifluoroacetone, L-proline, THF, 25°C, 24h | 65–70 | 95 |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 0°C → 25°C, 12h | 80–85 | 97 |

Amide Bond Formation Strategies

Direct Amidation Using Carboxylic Acid Chloride

The most straightforward method involves reacting 3,4-difluorobenzoyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine in the presence of a base:

Coupling via Carbodiimide Reagents

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid:

-

Procedure :

Optimization Challenges and Solutions

Steric Hindrance and Hydroxyl Group Reactivity

The hydroxyl group on the propylamine side chain may participate in undesired side reactions (e.g., oxidation or self-condensation). Mitigation strategies include:

Fluorine Substituent Effects

The electron-withdrawing nature of fluorine atoms may slow amidation kinetics. Solutions involve:

-

Catalytic Acid Additives :

-

Microwave-Assisted Synthesis :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Direct Amidation (Acyl Chloride) | Short reaction time, high efficiency | Requires strict anhydrous conditions | 75–80 |

| EDC/HOBt Coupling | Mild conditions, no racemization | Longer reaction time, higher cost | 70–75 |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed | 80–85 |

Scalability and Industrial Considerations

Solvent and Catalyst Recovery

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorine atoms make it a valuable precursor in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, 3,4-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is used to study enzyme inhibition and protein interactions. Its unique structure allows for the exploration of new biological pathways and targets.

Medicine: In the medical field, this compound has shown potential as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry: In industry, this compound is used in the production of advanced materials and coatings. Its fluorine content provides enhanced chemical resistance and stability, making it suitable for high-performance applications.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide exerts its effects involves binding to specific molecular targets. The fluorine atoms enhance its binding affinity, allowing it to interact with enzymes and receptors involved in various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

Key Analog 1 : 3,4-Difluoro-N-(2-Hydroxypropyl)Benzamide (CAS 1156264-10-6)

- Molecular Formula: C₁₀H₁₁F₂NO₂

- Key Features : Retains the 3,4-difluoro benzamide core but replaces the trifluoro-phenylpropyl group with a simpler 2-hydroxypropyl chain.

- Implications : Reduced steric bulk and fluorine content may improve aqueous solubility but diminish target-binding affinity compared to the target compound. Used as a biochemical reagent .

Key Analog 2 : 2-((Difluoromethyl)Sulfonyl)-N-(3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropyl)Benzamide (CAS 1795084-26-2)

- Molecular Formula: C₁₇H₁₄F₅NO₄S

- Key Features : Incorporates a sulfonyl group on the benzamide ring alongside the trifluoro-hydroxy-phenylpropyl side chain.

- Implications: The sulfonyl group increases molecular weight (423.4 vs.

Key Analog 3 : Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)

- Molecular Formula: C₁₇H₁₆F₃NO₂

- Key Features : A fungicidal benzamide with a trifluoromethyl group and isopropoxy-phenyl substituent.

- Implications : Demonstrates that trifluoromethyl and aryloxy groups are critical for antifungal activity. The target compound’s trifluoro-hydroxy-phenylpropyl group may offer similar hydrophobic interactions but with distinct steric effects .

Physicochemical Properties

| Compound | Molecular Weight | Fluorine Atoms | Key Functional Groups | Boiling Point (°C) |

|---|---|---|---|---|

| Target Compound | ~381.3 | 5 | 3,4-Difluoro, Trifluoro-hydroxy | N/A |

| 3,4-Difluoro-N-(2-hydroxypropyl)benzamide | 215.2 | 2 | Hydroxypropyl | 332.0 ± 42.0 |

| Flutolanil | 323.3 | 3 | Trifluoromethyl, Isopropoxy | N/A |

Research Challenges and Opportunities

- Crystallography : Structural elucidation via SHELX programs (e.g., SHELXL) could resolve conformational preferences induced by fluorine and hydroxy groups .

- Solubility Optimization : The target’s high lipophilicity may require formulation adjustments (e.g., prodrug strategies) for in vivo studies.

- Activity Screening : Comparative assays against flutolanil and sulfonyl-containing analogs are needed to evaluate fungicidal or therapeutic efficacy.

Biological Activity

3,4-Difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a synthetic compound notable for its unique structural features, including multiple fluorine atoms and a hydroxyl group. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F5N2O2. Its structure includes:

- Two fluorine atoms on the benzene ring.

- A trifluoromethyl group attached to a hydroxylated phenylpropyl chain.

- Amide linkage , which is crucial for biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Binding : The presence of fluorine enhances lipophilicity, allowing the compound to penetrate cell membranes and interact with intracellular receptors.

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

Anticonvulsant Activity

Research has indicated that analogues of this compound exhibit anticonvulsant properties. For instance, a related compound demonstrated significant oral anticonvulsant activity in animal models without affecting heart rate or blood pressure at therapeutic doses .

Anesthetic Properties

Compounds similar to this compound have shown potential as general anesthetics. They were found to reduce the minimum alveolar concentration (MAC) of isoflurane significantly while maintaining stable hemodynamics .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies on related compounds have shown inhibitory effects on cancer cell lines through mechanisms such as:

- Induction of apoptosis.

- Inhibition of key signaling pathways involved in tumor growth.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticonvulsant Study : A study evaluated the efficacy of a related compound against maximal electroshock seizures. It showed a therapeutic index indicating effective seizure control without significant side effects .

- Anesthetic Evaluation : The compound was tested for its anesthetic properties by measuring MAC reduction in isoflurane administration. Results indicated that it could enhance anesthetic efficacy while maintaining cardiovascular stability .

- Cytotoxicity Assays : In vitro assays demonstrated that related compounds exhibited cytotoxic effects against HepG2 and MCF-7 cancer cell lines with IC50 values comparable to established chemotherapeutics .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 3,4-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide?

- Methodological Answer : The synthesis typically involves a multi-step amidation reaction. First, activate 3,4-difluorobenzoic acid using coupling agents like EDCI or HATU in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine). React this with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under nitrogen to prevent hydrolysis. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress by TLC and confirm purity via HPLC (>95%). Yield optimization requires strict control of temperature (0–5°C during activation, room temperature for coupling) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and fluorine environments. ¹⁹F NMR is critical for distinguishing trifluoro and difluoro groups .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (e.g., ESI+ mode).

- FT-IR : To verify amide C=O stretching (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).

- X-ray Crystallography : If crystals are obtainable, to resolve stereochemistry and hydrogen-bonding interactions .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay).

- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria.

- Cytotoxicity : Use MTT assay on HEK-293 or HepG2 cells to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d,p) level to model reaction pathways. Calculate Fukui indices to identify electrophilic centers on the benzamide ring. Compare with experimental kinetic data (e.g., SNAr reactions with thiols or amines) to validate computational predictions. Use software like Gaussian or ORCA for simulations .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer : Conduct meta-analysis with attention to:

- Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration).

- Compound Purity : Re-run assays with independently synthesized batches (HPLC purity >98%).

- Stereochemical Considerations : If chiral centers exist, confirm enantiopurity via chiral HPLC or CD spectroscopy.

- Target Selectivity : Use CRISPR-edited cell lines to isolate off-target effects .

Q. How to design structure-activity relationship (SAR) studies for optimizing target engagement?

- Methodological Answer : Synthesize analogs with systematic substitutions:

- Fluorine Position : Replace 3,4-difluoro with mono- or pentafluoro groups.

- Hydroxyl Group Modification : Acetylate or replace with methoxy to assess hydrogen-bonding requirements.

- Trifluoromethyl Impact : Compare with non-fluorinated propyl chains.

Evaluate changes via SPR (surface plasmon resonance) for binding kinetics (Kd, kon/koff) and MD simulations for stability .

Q. What advanced analytical techniques quantify degradation products under physiological conditions?

- Methodological Answer : Use:

- LC-MS/MS : With a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to identify hydrolyzed amide or oxidized metabolites.

- Stability Studies : Incubate compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Sample at 0, 24, 48, 72 hours.

- Isotope-Labeling : Synthesize deuterated analogs to track degradation pathways via MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.